molecular formula C22H17ClN2O3 B3036736 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(4-chlorophenyl)carbamate CAS No. 400076-64-4

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(4-chlorophenyl)carbamate

Cat. No. B3036736
CAS RN: 400076-64-4
M. Wt: 392.8 g/mol
InChI Key: ZGADLKIGBUZUSZ-UHFFFAOYSA-N
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Description

This compound is an organic compound . It is a white solid crystal at room temperature . It is insoluble in water but soluble in various organic solvents . It can be used as a catalyst and ligand in the laboratory, and can be used in catalytic addition, alkylation, and arylation reactions in organic synthesis .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For example, it can be synthesized by reacting 1-oxo-2,3-dihydro-1H-indene with benzoic anhydride . The specific synthesis reaction conditions need to be determined according to the specific situation .


Molecular Structure Analysis

The molecular formula of this compound is C17H14N3O2Cl . The FT-IR spectrum shows peaks at 3061 cm-1 (Ar-H str), 1538 cm-1 (Ar-C str), 3369 cm-1 (NH-str), 1646 cm-1 (NH-bend), 1705 cm-1 (C=O-str), and 689 cm-1 (Cl) . The 1H-NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used in catalytic addition, alkylation, and arylation reactions in organic synthesis .


Physical And Chemical Properties Analysis

This compound is a white solid crystal at room temperature . It is insoluble in water but soluble in various organic solvents . Its melting point is 211-213°C . The molecular weight of this compound is 327 .

Scientific Research Applications

Catalytic Applications

  • The compound demonstrates effectiveness in Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation, useful in forming piperidine derivatives and oxygen heterocycles (Zhang et al., 2006).

Synthesis of Novel Compounds

  • It is instrumental in synthesizing dihydro-2-(2-phenyl-indole-3-yl)-4-aryl-1,5-benzothiazepines, which have potential antifungal and antibacterial activities (Dandia et al., 1995).
  • Used in creating (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a compound with potential for functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Biological Activity

  • Research has shown its role in synthesizing N-[coumarin-6-yl] spiro-indoloazetidin-2-ones/thiazolidin-4-ones, which exhibit significant antibacterial activities (Mulwad & Mir, 2008).
  • It's also used in synthesizing new spiro compounds containing a carbamate group, with potential biological applications (Velikorodov et al., 2010).

Antimicrobial and Anti-inflammatory Potential

  • Some derivatives have been evaluated for their anti-inflammatory activity, showing promise in medical applications (Rehman et al., 2022).
  • Studies also include its use in synthesizing pro-apoptotic indapamide derivatives as anticancer agents (Yılmaz et al., 2015).

Structural and Spectroscopic Studies

  • Research into carbamate derivatives shows an interplay of strong and weak hydrogen bonds, which is important for understanding molecular structures and interactions (Das et al., 2016).

Safety and Hazards

This compound is generally safe under normal use conditions . As an organic compound, it may cause irritation and allergic reactions in humans . During use, appropriate protective measures should be taken, such as wearing gloves, wearing protective clothing, and maintaining a well-ventilated working environment .

properties

IUPAC Name

(1-benzyl-2-oxo-3H-indol-3-yl) N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-16-10-12-17(13-11-16)24-22(27)28-20-18-8-4-5-9-19(18)25(21(20)26)14-15-6-2-1-3-7-15/h1-13,20H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGADLKIGBUZUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)OC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(4-chlorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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